N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring and a brominated methoxynaphthalene moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Bromination of Methoxynaphthalene: The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Acetamide Formation: The final step involves the coupling of the benzodioxole intermediate with the brominated methoxynaphthalene derivative under amide bond-forming conditions, such as using acetic anhydride or other acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted naphthalene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxynaphthalen-1-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(6-chloro-2-methoxynaphthalen-1-yl)acetamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide is unique due to the presence of both a brominated naphthalene ring and a benzodioxole moiety. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-25-18-7-3-14-9-15(22)4-5-16(14)17(18)10-21(24)23-11-13-2-6-19-20(8-13)27-12-26-19/h2-9H,10-12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKUOIRHASCNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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